molecular formula C7H4BrFN2S B2850607 5-Bromo-6-fluorobenzo[d]thiazol-2-amine CAS No. 1160789-91-2

5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Cat. No.: B2850607
CAS No.: 1160789-91-2
M. Wt: 247.09
InChI Key: RPCKLZZTGOIHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-fluorobenzo[d]thiazol-2-amine is an organic compound with the molecular formula C7H4BrFN2S. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

5-Bromo-6-fluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-6-fluorobenzo[d]thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar compounds to 5-Bromo-6-fluorobenzo[d]thiazol-2-amine include other benzothiazole derivatives such as 4-bromo-6-fluorobenzo[d]thiazol-2-amine and 2-amino-4-bromo-6-fluorobenzothiazole. These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

5-bromo-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCKLZZTGOIHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (5-Bromo-2,4-difluoro-phenyl)-thiourea (0.75 g, 2.80 mmol) in NMP (5.0 mL) was added NaH (0.17 g, 4.21 mmol, 60% dispersion in oil) portion wise. The reaction mixture was then heated at 130° C. for 2 h. The reaction mixture was then poured onto crushed ice and extracted with EtOAc (3×50 mL). The combined organics was evaporated to get the crude residue that was purified over silica gel (100-200 M, 12% EtOAc-Hexane) to obtain the desired compound (0.36 g, 52%). 1H-NMR (400 MHz, DMSO-d6): δ 7.57 (d, J=6.40 Hz, 1H), 7.66 (br s, 2H) and 7.79 (d, 8.80 Hz, 1H).
Name
(5-Bromo-2,4-difluoro-phenyl)-thiourea
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
52%

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